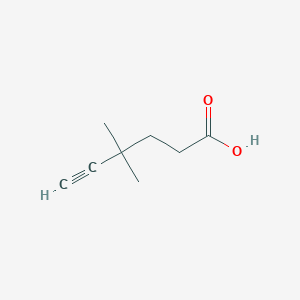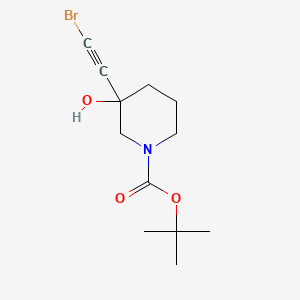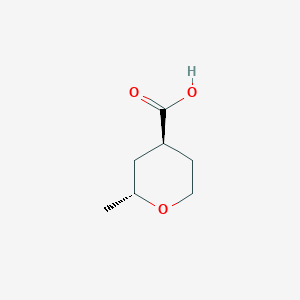![molecular formula C19H26N2O6 B13469904 2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups through a series of reactions. These reactions often involve the use of reagents such as benzyl chloroformate and di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: The protecting groups can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon as a catalyst.
Substitution: Acidic conditions often involve trifluoroacetic acid, while basic conditions may use sodium hydroxide.
Major Products
The major products formed from these reactions include deprotected amino acids, benzoic acid derivatives, and various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The compound’s protecting groups can be selectively removed to expose reactive sites, allowing it to participate in various biochemical pathways. These pathways may include enzyme inhibition, protein modification, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-tert-butoxypropanoic acid
- (2S,3R)-2-{[(Benzyloxy)carbonyl]amino}-3-tert-butoxybutanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to its combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide versatility in synthetic applications. Its azetidine ring also adds to its distinct chemical properties and potential reactivity .
Eigenschaften
Molekularformel |
C19H26N2O6 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(11-21)9-15(16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI-Schlüssel |
AJUQMXRIBBQSAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)


![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)

